ethyl (4Z)-2-amino-7,7-dimethyl-5-oxo-4-(pyridin-2(1H)-ylidene)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
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Overview
Description
ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-[2(1H)-PYRIDINYLIDEN]-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromene core, which is a fused ring system containing both benzene and pyran rings, and various functional groups that contribute to its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-[2(1H)-PYRIDINYLIDEN]-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE can be achieved through a one-pot, three-component reaction. This method involves the reaction of 1H-pyrazole-5-carbaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and ethyl 2-cyanoacetate in the presence of a base catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in ethanol at 60–65°C for 60–90 minutes . This procedure is advantageous due to its simplicity, high yield, and environmentally friendly conditions.
Industrial Production Methods
The use of green solvents like ethanol and catalysts such as DBU ensures that the process is both efficient and environmentally sustainable .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-[2(1H)-PYRIDINYLIDEN]-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the chromene core or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-[2(1H)-PYRIDINYLIDEN]-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications in treating diseases such as cancer, malaria, and viral infections.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-[2(1H)-PYRIDINYLIDEN]-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in cancer cell proliferation or viral replication, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7,7-dimethyl-5-oxo-4-(1H-pyrazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl
Uniqueness
ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-[2(1H)-PYRIDINYLIDEN]-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and the presence of the pyridinylidene moiety. This structural feature enhances its biological activity and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C19H22N2O4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl (4Z)-2-amino-7,7-dimethyl-5-oxo-4-(1H-pyridin-2-ylidene)-6,8-dihydrochromene-3-carboxylate |
InChI |
InChI=1S/C19H22N2O4/c1-4-24-18(23)16-14(11-7-5-6-8-21-11)15-12(22)9-19(2,3)10-13(15)25-17(16)20/h5-8,21H,4,9-10,20H2,1-3H3/b14-11- |
InChI Key |
ILTKWYVVKTZEIJ-KAMYIIQDSA-N |
Isomeric SMILES |
CCOC(=O)C\1=C(OC2=C(/C1=C/3\C=CC=CN3)C(=O)CC(C2)(C)C)N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1=C3C=CC=CN3)C(=O)CC(C2)(C)C)N |
Origin of Product |
United States |
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